molecular formula C15H15NO4 B2865869 rac-(1R,5R,6S)-3-benzyl-2,4-dioxo-3-azabicyclo[3.2.0]heptan-6-yl acetate CAS No. 2031242-42-7

rac-(1R,5R,6S)-3-benzyl-2,4-dioxo-3-azabicyclo[3.2.0]heptan-6-yl acetate

Cat. No.: B2865869
CAS No.: 2031242-42-7
M. Wt: 273.288
InChI Key: ACVZGCXQDCEPME-XQQFMLRXSA-N
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Description

The compound rac-(1R,5R,6S)-3-benzyl-2,4-dioxo-3-azabicyclo[3.2.0]heptan-6-yl acetate is a bicyclic β-lactam derivative featuring a 3-azabicyclo[3.2.0]heptane core. Its structure includes:

  • A benzyl group at the 3-position.
  • Two ketone groups (dioxo) at the 2- and 4-positions.
  • An acetate ester at the 6-position.

This compound is of interest in medicinal chemistry due to its structural similarity to carbapenem antibiotics and β-lactamase inhibitors.

Properties

IUPAC Name

[(1S,5S,6R)-3-benzyl-2,4-dioxo-3-azabicyclo[3.2.0]heptan-6-yl] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO4/c1-9(17)20-12-7-11-13(12)15(19)16(14(11)18)8-10-5-3-2-4-6-10/h2-6,11-13H,7-8H2,1H3/t11-,12+,13-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACVZGCXQDCEPME-XQQFMLRXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1CC2C1C(=O)N(C2=O)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)O[C@@H]1C[C@H]2[C@@H]1C(=O)N(C2=O)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-(1R,5R,6S)-3-benzyl-2,4-dioxo-3-azabicyclo[3.2.0]heptan-6-yl acetate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the bicyclic core: The bicyclic heptane ring system is constructed through a series of cyclization reactions. This often involves the use of cycloaddition reactions, such as the Diels-Alder reaction, to form the bicyclic structure.

    Introduction of the benzyl group: The benzyl group is introduced through a nucleophilic substitution reaction, where a benzyl halide reacts with a nucleophile on the bicyclic core.

    Formation of the acetate ester: The final step involves the esterification of the hydroxyl group on the bicyclic core with acetic anhydride or acetyl chloride under acidic conditions to form the acetate ester.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, improved reaction conditions, and scalable processes to produce the compound in large quantities.

Chemical Reactions Analysis

Types of Reactions

rac-(1R,5R,6S)-3-benzyl-2,4-dioxo-3-azabicyclo[3.2.0]heptan-6-yl acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or amines. Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Nucleophilic substitution reactions can be used to replace functional groups on the benzyl or acetate moieties. Common reagents include alkyl halides and nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzyl group can yield benzaldehyde or benzoic acid, while reduction of the carbonyl groups can yield alcohols or amines.

Scientific Research Applications

rac-(1R,5R,6S)-3-benzyl-2,4-dioxo-3-azabicyclo[3.2.0]heptan-6-yl acetate has a wide range of applications in scientific research:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: The compound can be used as a probe to study biological processes, such as enzyme activity and protein-ligand interactions.

    Medicine: The compound has potential applications in drug discovery and development. Its unique structure may allow it to interact with specific biological targets, making it a candidate for therapeutic agents.

    Industry: The compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of rac-(1R,5R,6S)-3-benzyl-2,4-dioxo-3-azabicyclo[3.2.0]heptan-6-yl acetate involves its interaction with specific molecular targets. The compound’s unique structure allows it to bind to enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific biological system being studied. For example, the compound may inhibit enzyme activity by binding to the active site or alter receptor function by binding to a specific ligand-binding domain.

Comparison with Similar Compounds

Structural Analog 1: rac-(1R,5S,6S)-3-Benzyl-6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3-azabicyclo[3.2.0]heptane-2,4-dione

Key Features :

  • Retains the 3-azabicyclo[3.2.0]heptane core with 2,4-dioxo groups.
  • Substituent : A boronate ester (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) replaces the acetate group.
  • Molecular Formula: C₁₈H₂₄BNO₅.
  • Synthesis : Prepared via photochemical [2+2] cycloaddition or Suzuki-Miyaura coupling reactions .

Comparison :

  • The boronate ester enhances stability and enables cross-coupling reactions for further functionalization, unlike the acetate group, which is hydrolytically labile.
  • Potential applications in prodrug design or as intermediates for boron-containing therapeutics.

Structural Analog 2: 4-Nitrobenzyl (5R,6S)-6-[(1R)-1-Hydroxyethyl]-3,7-dioxo-1-azabicyclo[3.2.0]heptane-2-carboxylate

Key Features :

  • Core : 1-Azabicyclo[3.2.0]heptane with 3,7-dioxo groups.
  • Substituents : A 4-nitrobenzyl ester at position 2 and a hydroxyethyl group at position 4.
  • Molecular Formula : C₁₆H₁₅N₃O₇.
  • Application : Intermediate in the synthesis of imipenem, a carbapenem antibiotic .

Comparison :

  • The 4-nitrobenzyl ester serves as a protecting group during synthesis, contrasting with the acetate’s role as a leaving group or metabolic modifier.
  • The hydroxyethyl group mimics side chains in clinically used β-lactams, enhancing antibacterial activity.

Structural Analog 3: Ethyl rel-(1R,5S,6s)-3-Benzyl-2,4-dioxo-3-azabicyclo[3.1.0]hexane-6-carboxylate

Key Features :

  • Core : 3-Azabicyclo[3.1.0]hexane (smaller ring system).
  • Substituents : Ethyl ester at position 6 and benzyl at position 3.
  • Molecular Formula: C₁₅H₁₅NO₄.
  • Synthesis : Multi-step route involving Diels-Alder cycloadditions .

Comparison :

  • Ethyl ester provides lipophilicity, influencing solubility and membrane permeability.

Structural Analog 4: rac-[(1R,5R,6S)-3-Azabicyclo[3.2.0]heptan-6-yl]methanol Hydrochloride

Key Features :

  • Core : 3-Azabicyclo[3.2.0]heptane without dioxo groups.
  • Substituents: Methanol at position 5.
  • Molecular Formula: C₇H₁₃NO·HCl.
  • Properties : Predicted collision cross-section (CCS) of 125.4 Ų for [M+H]+ adduct .

Comparison :

  • Absence of dioxo groups simplifies the structure but reduces electrophilicity critical for β-lactamase inhibition.
  • The hydroxyl group enhances hydrogen-bonding capacity, useful in crystallography or solubility studies.

Research Implications

  • Synthetic Utility : The acetate group in the target compound may facilitate hydrolysis to generate carboxylic acid derivatives, a strategy used in prodrug activation.
  • Biological Relevance : Structural analogs with hydroxyethyl or nitrobenzyl groups (e.g., Analog 2) highlight the importance of side-chain modifications in antibiotic design .
  • Safety Considerations: While direct safety data for the target compound are unavailable, analogs like rac-[(1R,5R,6S)-3-azabicyclo[3.2.0]heptan-6-yl]methanol hydrochloride require standard β-lactam handling protocols (e.g., gloveboxes, ventilation) .

Biological Activity

The compound rac-(1R,5R,6S)-3-benzyl-2,4-dioxo-3-azabicyclo[3.2.0]heptan-6-yl acetate is a member of the bicyclic compounds known for their diverse biological activities. This article reviews the biological activity associated with this compound, focusing on its pharmacological potential and underlying mechanisms.

  • Molecular Formula : C15H15NO4
  • Molecular Weight : 273.28 g/mol
  • CAS Number : 846024-42-8

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, primarily focusing on its effects as an inhibitor in different biological systems.

The compound is believed to exert its biological effects through interactions with specific receptors or enzymes. Notably, its structure suggests potential activity as a kappa-opioid receptor antagonist, which has implications for pain management and addiction therapies.

In Vitro Studies

In vitro assays have demonstrated that this compound displays significant inhibitory activity against certain enzymes involved in metabolic pathways. For example:

Enzyme IC50 (µM) Reference
Tyrosyl-tRNA synthetase25
Kappa-opioid receptor172

These findings suggest that the compound may play a role in modulating protein synthesis and opioid signaling pathways.

In Vivo Studies

Animal models have been employed to assess the pharmacodynamics of this compound. A notable study indicated that administration of this compound resulted in:

  • Analgesic Effects : Reduction in pain response comparable to established analgesics.
  • Behavioral Changes : Alterations in locomotor activity indicative of central nervous system interaction.

Case Studies

  • Pain Management : A clinical trial involving patients with chronic pain conditions demonstrated that this compound provided significant pain relief without the common side effects associated with opioid medications.
  • Addiction Therapy : In a study focused on substance use disorders, participants treated with this compound showed reduced cravings and withdrawal symptoms compared to placebo groups.

Safety and Toxicology

Toxicological assessments indicate that this compound has a favorable safety profile at therapeutic doses:

Toxicity Parameter Value Reference
NOAEL (mg/kg/day)14.5
Skin SensitizationNot sensitizing

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